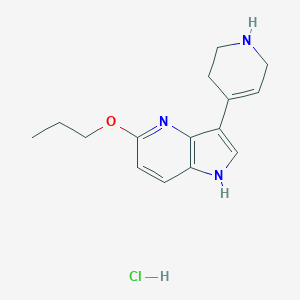

CP 94253 hydrochloride

Vue d'ensemble

Description

Synthesis and Dimerization of CP 94253 Hydrochloride

Description of CP 94253 Hydrochloride CP 94253 hydrochloride is not directly mentioned in the provided papers. However, the synthesis and dimerization processes described in the papers may be relevant to the synthesis of similar chlorinated macrocyclic and organometallic compounds. The papers discuss the synthesis of chlorinated compounds and their subsequent reactions, which could be analogous to the methods used for synthesizing CP 94253 hydrochloride.

Synthesis Analysis The first paper describes the synthesis of a chlorinated macrocycle, chloro cycloparaphenylene (chloro CPP), which is achieved by Suzuki-Miyaura coupling of a chlorinated 1,4-diborylbenzene unit with brominated and borylated cis-1,4-diphenylcyclohexane units. This process involves the formation of a triangle-shaped macrocycle, which upon acid-mediated aromatization, retains the chloro group to afford chloro CPP . This method could potentially be adapted for the synthesis of CP 94253 hydrochloride by modifying the starting materials and reaction conditions.

Molecular Structure Analysis The molecular structure of chloro CPP, as mentioned in the first paper, is a macrocyclic compound with a chloro substituent. The structure is significant because it can be dimerized to form a directly connected CPP dimer, which is an ideal precursor for carbon nanobelts . The molecular structure analysis of CP 94253 hydrochloride would similarly involve understanding the arrangement of atoms and the presence of functional groups that influence its reactivity and physical properties.

Chemical Reactions Analysis The first paper also discusses the dimerization of chloro CPP using a Ni(0) complex, leading to the formation of a directly connected CPP dimer . This reaction showcases the reactivity of chlorinated macrocycles and their potential to form larger, more complex structures. In the context of CP 94253 hydrochloride, similar chemical reactions could be analyzed to understand its reactivity and potential for forming derivatives or polymers.

Physical and Chemical Properties Analysis While the papers do not directly discuss the physical and chemical properties of CP 94253 hydrochloride, they provide insight into the properties of related chlorinated compounds. For instance, the regio- and stereoselectivity of the hydroalumination reaction described in the second paper indicates that the physical properties of the resulting organoaluminum compounds, such as their stereochemistry, can be finely controlled . This information could be extrapolated to predict the physical and chemical properties of CP 94253 hydrochloride, such as solubility, melting point, and reactivity.

Applications De Recherche Scientifique

Application 1: Neuropharmacology

- Specific Scientific Field: Neuropharmacology .

- Summary of the Application: CP 94253 hydrochloride is a potent, selective 5-HT 1B agonist . It has been used in research to study the role of 5-HT 1B receptors in the brain .

- Methods of Application: The compound is centrally active upon systemic administration in vivo . It can be dissolved in water or DMSO for administration .

- Results or Outcomes: The compound has been found to be effective in activating 5-HT 1B receptors, with Ki values of 89, 2, 860, 49 and 1,600 nM for 5-HT 1A, 5-HT 1B, 5-HT 1C, 5-HT 1D and 5-HT 2 receptors respectively .

Application 2: Study of Aggression and Alcohol

- Specific Scientific Field: Behavioral Neuroscience .

- Summary of the Application: CP 94253 hydrochloride has been used in studies investigating the effects of alcohol and social instigation on aggression .

- Methods of Application: The compound was likely administered systemically in these studies, though the exact methods are not specified in the available information .

- Results or Outcomes: The studies found that CP 94253 hydrochloride reduced aggression heightened by alcohol or social instigation in mice .

Application 3: Study of Cocaine Use

- Specific Scientific Field: Addiction Research .

- Summary of the Application: CP 94253 hydrochloride has been used in research investigating the reinforcing effects of cocaine .

- Methods of Application: The compound was likely administered systemically in these studies .

- Results or Outcomes: The studies found that CP 94253 hydrochloride decreased cocaine intake after abstinence and during resumption of self-administration, and decreased cue reactivity .

Application 4: Promoting Wakefulness

- Specific Scientific Field: Sleep Research .

- Summary of the Application: CP 94253 hydrochloride has been used in research investigating its effects on wakefulness .

- Methods of Application: The compound is likely administered systemically in these studies .

- Results or Outcomes: The studies found that CP 94253 hydrochloride promotes wakefulness by increasing dopamine release in the brain .

Application 5: Reducing Food Intake

- Specific Scientific Field: Nutrition and Appetite Research .

- Summary of the Application: CP 94253 hydrochloride has been used in studies investigating its effects on food intake .

- Methods of Application: The compound is likely administered systemically in these studies .

- Results or Outcomes: The studies found that CP 94253 hydrochloride reduces food intake .

Application 6: Potential Antidepressant Effects

- Specific Scientific Field: Psychopharmacology .

- Summary of the Application: CP 94253 hydrochloride has been used in research investigating its potential antidepressant effects .

- Methods of Application: The compound is likely administered systemically in these studies .

- Results or Outcomes: The studies suggest that CP 94253 hydrochloride may have potential antidepressant effects .

Application 7: Anxiolytic Effects

- Specific Scientific Field: Psychopharmacology .

- Summary of the Application: CP 94253 hydrochloride has been used in research investigating its potential anxiolytic effects .

- Methods of Application: The compound is likely administered systemically in these studies .

- Results or Outcomes: The studies found that CP 94253 hydrochloride has anxiolytic effects in animal models .

Application 8: Enhancing Reinforcing Effects of Cocaine

- Specific Scientific Field: Addiction Research .

- Summary of the Application: CP 94253 hydrochloride has been used in studies investigating its effects on the reinforcing effects of cocaine .

- Methods of Application: The compound is likely administered systemically in these studies .

- Results or Outcomes: The studies found that CP 94253 hydrochloride dose-dependently enhanced the reinforcing effects of cocaine (self-administration) .

Application 9: Promoting Satiety

- Specific Scientific Field: Nutrition and Appetite Research .

- Summary of the Application: CP 94253 hydrochloride has been used in studies investigating its effects on promoting satiety .

- Methods of Application: The compound is likely administered systemically in these studies .

- Results or Outcomes: The studies found that CP 94253 hydrochloride promotes satiety .

Propriétés

IUPAC Name |

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O.ClH/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11;/h3-5,10,16-17H,2,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIOXKQIZCVXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336802 | |

| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CP 94253 hydrochloride | |

CAS RN |

845861-39-4 | |

| Record name | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)

![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)

![spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B152900.png)